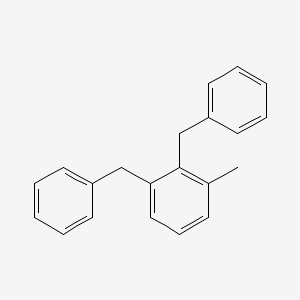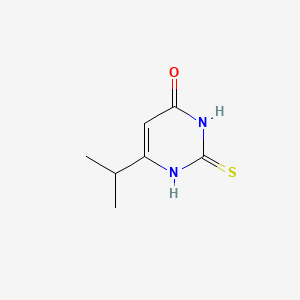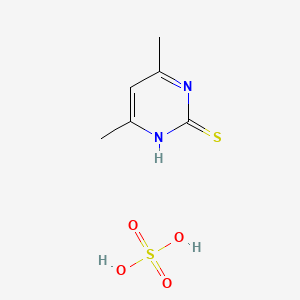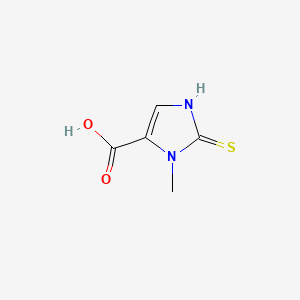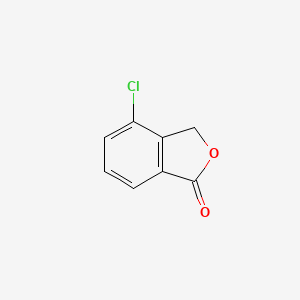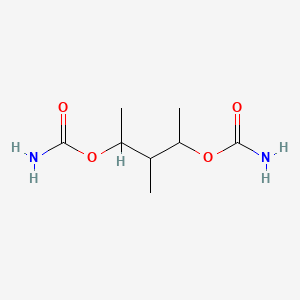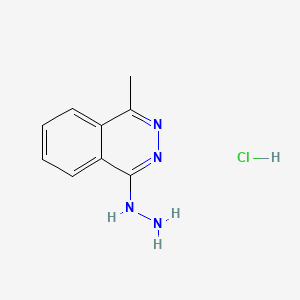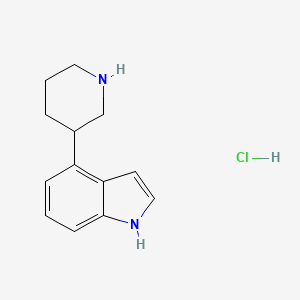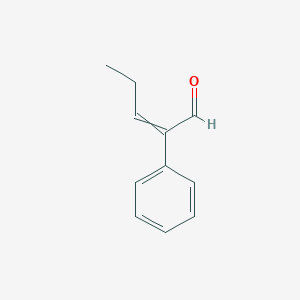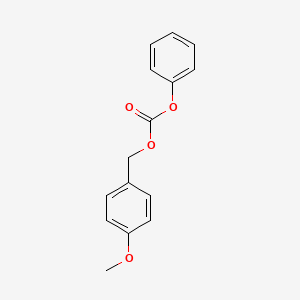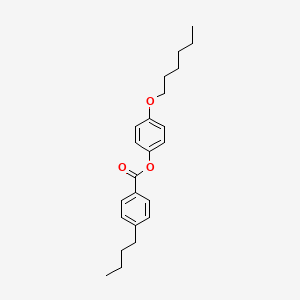
1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
概要
説明
Pyridin-2-yl compounds are often used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . They are part of a larger class of compounds known as heterocyclic compounds, which contain at least one atom other than carbon in their ring structure .
Synthesis Analysis
While specific synthesis methods for “1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde” are not available, similar compounds have been synthesized using various methods. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates has been reported, which utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, 1H NMR spectroscopy was used to determine the structure of ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate .Chemical Reactions Analysis
The chemical reactions involving pyridin-2-yl compounds can vary widely depending on the specific compound and conditions. For example, a novel catalyst-free synthesis of N-pyridin-2-yl carbamates has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the most negative electrostatic potential on N-(pyridin-2-yl)hydrazinecarbothioamide surface is related to the nitrogen (N1) of the pyridine ring .科学的研究の応用
Synthetic Methods and Intermediate Applications :
- (Wang et al., 2017) discussed a synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound with similar structure, noting its role as an important intermediate in small molecule anticancer drugs. This highlights the utility of such compounds in the development of pharmaceutical agents.
Antimicrobial Activity :
- Research by (Hamed et al., 2020) explored the synthesis of chitosan Schiff bases based on heterocyclic moieties, including pyridine-3-yl derivatives. Their findings indicated significant antimicrobial activities, suggesting potential applications in medical and material sciences.
Catalytic and Material Science Applications :
- (Bhasin et al., 2015) developed symmetrical 1,2-bis(pyridine-2/3/4-yl)methyldiselanes from pyridine-2/3/4-carbaldehyde, showing applications in material science and catalysis.
- (Singh et al., 2017) synthesized compounds with 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, which were used to create palladacycles. These complexes have been efficient as catalysts in certain chemical reactions.
Single Molecule Magnets :
- The study by (Giannopoulos et al., 2014) demonstrated the use of a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the formation of a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior. This indicates potential applications in nanotechnology and material science.
Safety and Hazards
特性
IUPAC Name |
1-pyridin-2-ylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZSMKFKJJITGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390144 | |
| Record name | 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383136-44-5 | |
| Record name | 1-(2-Pyridinyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383136-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

